2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-6-14(20-16-9)15-13(17)8-10-4-5-11(18-2)12(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHVOSZXYTWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenyl Acetamide: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with acetic anhydride to form 3,4-dimethoxyphenylacetic acid.
Amidation: The phenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride reacts with 3-methylisothiazole to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
This compound shares the 3,4-dimethoxyphenyl group but replaces the thiazole ring with a benzamide moiety. Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine, it exhibits an 80% yield and melting point of 90°C . Unlike the target compound, Rip-B lacks the thiazole heterocycle, which may reduce its metabolic stability or target specificity.- 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor): A pesticide acetamide with chloro and thienylmethyl substituents . While structurally distinct, the acetamide backbone and methoxy groups highlight the role of lipophilic substituents in agrochemical activity.
Thiazole-Containing Acetamides
- Cephalosporin Derivative (Compound 16e): A cephalosporin antibiotic with a dichlorophenyl-thiazolylmethylacetamide side chain . Despite structural similarities in the acetamide-thiazole linkage, the cephalosporin core confers β-lactamase resistance. The target compound’s simpler structure may lack antibiotic activity but could serve as a scaffold for non-β-lactam antimicrobials.
- Thiazol-5-ylmethyl Carbamates (PF 43(1)): Complex carbamates with thiazolylmethyl groups linked to peptide-like backbones .
Triazole and Thiadiazole Analogs
Triazole-Linked Acetamide (Figure 2, ) :
A triazole-containing acetamide with fluorophenyl and indenyl groups. Triazoles offer metabolic resistance compared to thiazoles but may reduce lipophilicity. The target compound’s thiazole ring could provide a balance between stability and membrane permeability .N-[4-Acetyl-5-(3-Methoxyphenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide :
A thiadiazole analog with a methoxyphenyl group . Thiadiazoles are less common in pharmaceuticals than thiazoles, suggesting the target compound’s thiazole may offer superior pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide?
Methodological Answer: Synthesis typically involves coupling a 3,4-dimethoxyphenylacetic acid derivative with 5-amino-3-methyl-1,2-thiazole. Key steps include:
- Acid chloride formation : React 3,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
- Amide coupling : Add the acid chloride to 5-amino-3-methyl-1,2-thiazole in a polar aprotic solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to neutralize HCl .
- Optimization : Control temperature (20–25°C), reaction time (4–6 hours), and stoichiometry (1:1 molar ratio) to minimize side products. Use TLC to monitor progress .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR to verify the presence of methoxy groups (δ ~3.8–4.0 ppm), thiazole protons (δ ~6.5–7.5 ppm), and acetamide carbonyl (δ ~165–170 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
- Elemental analysis : Match experimental C, H, N, and S percentages with theoretical values (±0.3% tolerance) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer: Begin with in vitro assays to screen for common bioactivities:
- Antimicrobial activity : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2, EGFR) via spectrophotometric assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Systematically modify substituents and evaluate effects:
- Methoxy group position : Compare 3,4-dimethoxy with 2,4- or 3,5-dimethoxy analogs to assess antimicrobial potency .
- Thiazole substitution : Replace 3-methyl with bulkier groups (e.g., phenyl, ethyl) to study steric effects on target binding .
- Acetamide linker : Introduce heteroatoms (e.g., sulfur in thioacetamide) or extend the chain to modulate lipophilicity .
Example SAR Table
| Substituent Modification | Biological Activity (MIC, µg/mL) | Target Selectivity |
|---|---|---|
| 3,4-Dimethoxy (parent) | 8.2 (S. aureus) | Broad-spectrum |
| 2,4-Dimethoxy | 12.5 (S. aureus) | Reduced efficacy |
| Thiazole → Oxazole | Inactive | Loss of target binding |
| 3-Methyl → 3-Phenyl | 4.5 (S. aureus) | Enhanced potency |
| Data adapted from triazole and thiazole derivative studies . |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Address discrepancies through:
- Standardized protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Dose-response validation : Repeat assays with 8–10 concentration points and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to suspected targets (e.g., kinases) .
Q. What computational strategies can predict the compound’s mechanism of action?
Methodological Answer: Combine in silico tools to generate testable hypotheses:
- Molecular docking : Simulate binding to potential targets (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite. Prioritize poses with lowest ∆G values .
- ADMET prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound?
Methodological Answer: Conduct in vitro and in vivo metabolic studies:
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
